ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring, an indene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the indene moiety. The indene derivative can be synthesized through a series of reactions, including the reduction of indanone and subsequent etherification . The piperidine ring is introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the indene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene moiety can yield indanone derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indanone derivatives: Share the indene moiety and exhibit similar chemical reactivity.
Piperidine derivatives: Contain the piperidine ring and are used in various medicinal chemistry applications.
Ester-containing compounds: Feature ester functional groups and are involved in similar synthetic routes.
Uniqueness
Ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to its combination of an indene moiety, a piperidine ring, and an ester group, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3.ClH/c1-2-24-21(23)18-10-13-22(14-11-18)12-3-4-15-25-20-9-8-17-6-5-7-19(17)16-20;/h8-9,16,18H,2-7,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIPORQORAJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC3=C(CCC3)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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